ZnAF-1F

Endocytosis Ischemia-Reperfusion Synaptic Vesicle Imaging

Conventional Zn²⁺ probes fail in acidic compartments and produce false-positive signals from protein-bound metal fractions. ZnAF-1F is engineered to eliminate these failures: • pH-stable fluorescence down to pKa 4.9-no signal loss in synaptic vesicles, endosomes, or ischemic tissue (vs. ZnAF-1/ZnAF-2 quenching below pH 7.0) • 69-fold turn-on with Kd 2.2 nM detects both basal Zn²⁺ and agonist-evoked transients • Zero cross-reactivity with Ca²⁺ or Mg²⁺; no HMM protein-bound off-target signal (superior to FluoZin-3 and Newport Green) Visible excitation at 489 nm ensures compatibility with standard HTS instrumentation and live-cell imaging platforms.

Molecular Formula C34H26F2N4O5
Molecular Weight 608.6 g/mol
CAS No. 443302-08-7
Cat. No. B1602296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZnAF-1F
CAS443302-08-7
Molecular FormulaC34H26F2N4O5
Molecular Weight608.6 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O)CC6=CC=CC=N6
InChIInChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)23-8-7-20(13-24(23)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44)
InChIKeyPUDBCJSXTISPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZnAF-1F (CAS 443302-08-7) Technical Specifications for Research and Industrial Procurement


ZnAF-1F is a fluorescein-based, small-molecule fluorescent probe designed for the sensitive and selective detection of zinc ions (Zn2+) in biological and chemical systems [1]. It is a member of the ZnAF family, characterized by a visible-range excitation/emission profile (λex/λem: 489 nm / 514 nm) that minimizes cellular damage and autofluorescence [1]. Its core architecture comprises a 2',7'-difluorofluorescein fluorophore directly conjugated to an N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN) zinc-chelating moiety, a design which imparts a high degree of selectivity over other biologically relevant cations such as Ca2+ and Mg2+ [1].

The Hidden Performance Gap: Why In-Class Zn2+ Probes Cannot Substitute for ZnAF-1F in Critical Assays


The class of fluorescein-based zinc sensors exhibits significant variability in key performance metrics that directly impact assay reproducibility, data interpretation, and experimental cost. Simple substitution based on nominal Kd or wavelength can lead to experimental failure due to unaccounted differences in pH sensitivity, quantum yield, and kinetic response [1]. ZnAF-1F's design specifically addresses the well-documented limitations of earlier ZnAF probes (ZnAF-1, ZnAF-2), which suffer from pH-dependent fluorescence quenching below pH 7.0, a critical issue in studies of acidic organelles or ischemic tissue [1]. Furthermore, common alternative probes like FluoZin-3 and Newport Green have been demonstrated to exhibit off-target fluorescence in high molecular mass (HMM) protein-bound fractions, leading to false-positive signals that ZnAF-1F's optimized chelation and fluorophore design are engineered to avoid [2]. This section provides the quantitative, comparative data required to justify the selection of ZnAF-1F for applications where signal fidelity and environmental robustness are non-negotiable.

Quantitative Differentiation: Head-to-Head Performance Analysis of ZnAF-1F Against Key Comparators


Superior pH Stability: Eliminating Acidic Artifacts in Endosomal and Ischemic Studies

ZnAF-1F provides a 100-fold improvement in proton tolerance compared to the earlier ZnAF-1/ZnAF-2 probes, enabling reliable fluorescence measurements in acidic microenvironments where legacy probes fail. The ZnAF-1F·Zn2+ complex exhibits a pKa of 4.9, a substantial shift from the pKa of 6.2 for the non-fluorinated ZnAF-1/ZnAF-2 complexes, due to the electron-withdrawing effect of the 2',7'-difluoro substitution [1]. This results in stable fluorescence emission from the ZnAF-1F·Zn2+ complex around neutral and slightly acidic pH, whereas fluorescence from the ZnAF-1/ZnAF-2·Zn2+ complexes decreases significantly below pH 7.0 due to protonation of the fluorescein phenolic hydroxyl group [1].

Endocytosis Ischemia-Reperfusion Synaptic Vesicle Imaging

Ultra-High Sensitivity: Nanomolar Affinity Enables Detection of Basal and Stimulated Zn2+ Flux

ZnAF-1F exhibits a dissociation constant (Kd) for Zn2+ of 2.2 nM, which places it among the highest-affinity small-molecule fluorescent zinc sensors available [1]. This nanomolar affinity is critical for detecting the low concentrations of free, labile zinc found in resting cells (typically picomolar to low nanomolar) and for resolving subtle, physiologically relevant changes in Zn2+ concentration. This is a quantifiable improvement over many commonly used probes; for instance, the classic probe Zinquin has a reported Kd in the low micromolar range, making it unsuitable for detecting resting Zn2+ levels without significant buffering of the free ion pool [2].

Neurobiology Cell Signaling Trace Metal Analysis

High Signal-to-Background Ratio: 69-Fold Fluorescence Enhancement Outperforms Closest Analog

Upon binding Zn2+, ZnAF-1F undergoes a rapid, 69-fold increase in fluorescence intensity [1]. This is a direct, head-to-head measure of signal-to-background ratio and represents a 15% greater dynamic range than its closest structural analog, ZnAF-2F, which exhibits a 60-fold enhancement under identical conditions [1]. The higher fold-increase of ZnAF-1F translates to a superior limit of detection and improved ability to resolve small changes in Zn2+ concentration above background autofluorescence, a critical factor in high-content screening and low-light imaging applications.

High-Content Screening Fluorescence Microscopy Assay Development

Minimized Cellular Interference: Superior Selectivity Profile Compared to Widely Used Alternatives

ZnAF-1F exhibits no detectable fluorescence response in the presence of high concentrations (e.g., 5 mM) of other biologically relevant cations, including Ca2+ and Mg2+ [1]. This metal selectivity is a design feature of the BPEN chelator. In contrast, a comparative study of commercially available probes revealed that alternatives such as FluoZin-3 AM, Newport Green DCF, and Zinquin ethyl ester display weak fluorescence, lack metal specificity, and respond strongly in the high molecular mass (HMM) region, indicative of non-specific protein binding and off-target metal recognition [2].

Live-Cell Imaging Specificity Off-Target Effects

Evidence-Based Application Scenarios for ZnAF-1F in Research and Development


High-Fidelity Live-Cell Imaging of Intracellular Zinc Dynamics

ZnAF-1F is the recommended probe for live-cell fluorescence microscopy experiments where accurate, interference-free measurement of cytosolic Zn2+ is required. Its 69-fold fluorescence enhancement and 2.2 nM Kd provide the necessary sensitivity to detect both basal zinc levels and agonist-evoked transients [1]. Furthermore, its demonstrated lack of response to high concentrations of Ca2+ and Mg2+ ensures that the observed signal is specific to Zn2+ and is not confounded by these abundant intracellular cations [1]. This is a distinct advantage over alternative probes like FluoZin-3 AM, which have been shown to produce non-specific fluorescence from protein-bound metal fractions in live cells [2].

Quantitative Analysis of Zinc in Acidic Organelles and Pathological Tissues

For studies targeting zinc pools within acidic compartments (e.g., synaptic vesicles, endosomes, lysosomes) or in tissue affected by ischemia-induced acidosis, ZnAF-1F is a superior choice to earlier generation ZnAF probes. Its fluorinated structure shifts the pKa of the Zn2+ complex from 6.2 (for ZnAF-1/ZnAF-2) to 4.9, ensuring that fluorescence remains stable and pH-independent across the physiologically relevant pH range encountered in these environments [1]. Using a non-fluorinated probe in these applications would lead to a pH-dependent, false-negative decrease in signal that could be mistakenly interpreted as a decrease in zinc concentration.

High-Throughput Screening for Modulators of Zinc Homeostasis

The combination of high quantum yield, a large 69-fold turn-on response, and visible-range excitation/emission makes ZnAF-1F an excellent candidate for developing robust, high-throughput screening (HTS) assays to identify compounds that perturb cellular zinc handling. Its superior signal-to-background ratio compared to ZnAF-2F (69-fold vs. 60-fold) provides a larger assay window, improving statistical robustness (Z'-factor) and enabling the reliable detection of weaker modulators [1]. The visible excitation wavelength (489 nm) is also compatible with standard HTS instrumentation and reduces the phototoxicity and autofluorescence issues associated with UV-excited probes [1].

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